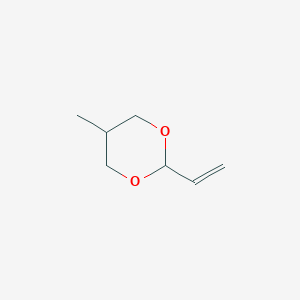
2-Vinyl-5-methyl-1,3-dioxane
Descripción general
Descripción
2-Vinyl-5-methyl-1,3-dioxane is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Vinyl-5-methyl-1,3-dioxane can be synthesized through the reaction of acrolein with 2-methyl-1,3-propanediol in the presence of an acid catalyst such as polyphosphoric acid. This process typically occurs in a solvent like benzene and involves careful control of reaction conditions to optimize yield and purity . The structure of VMD allows it to undergo further chemical transformations that enhance its utility in various applications.
Applications in Chemical Synthesis
1. Production of Polyols and Diols
- VMD is particularly significant in synthesizing polyols through hydroformylation followed by hydrolysis and hydrogenation. The resulting polyols are useful as building blocks for polymers, including polyurethane .
- The hydroformylation process transforms VMD into a mixture of products that can yield multiple diols upon subsequent reactions. This versatility makes it a valuable intermediate in the production of various polymeric materials .
2. Use as a Cross-Linking Agent
- In polymer chemistry, VMD-derived products serve as cross-linking agents in the preparation of polyurethane polymers. These polymers are widely used in coatings, adhesives, and foams due to their durability and flexibility .
3. Potential Applications in Pharmaceuticals
- Research indicates that derivatives of VMD may have potential applications in drug synthesis due to their structural properties. For example, compounds derived from VMD could be explored for their biological activity or as intermediates in pharmaceutical formulations .
Case Study 1: Hydroformylation Reactions
In a study examining the hydroformylation of VMD, researchers demonstrated that varying the molar ratios of hydrogen to carbon monoxide during the reaction significantly influenced product distribution. Optimal ratios were found to enhance yields while minimizing side reactions . This study illustrates the importance of reaction conditions in maximizing the utility of VMD in industrial applications.
Case Study 2: Synthesis of Polyurethane Polymers
A series of experiments highlighted the effectiveness of VMD-derived diols as cross-linking agents in polyurethane synthesis. The resulting polymers exhibited improved mechanical properties compared to those synthesized with traditional agents. This research supports the use of VMD as a versatile building block in polymer science .
Table 1: Synthesis Conditions for this compound
| Reactants | Molar Ratio (MPD:Acrolein) | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Methyl-1,3-propanediol + Acrolein | 4:1 | Benzene | Polyphosphoric Acid | 30-130 | Variable |
Table 2: Applications of VMD-Derived Products
| Application | Product Type | Key Benefits |
|---|---|---|
| Polyol Production | Diols | Versatile building blocks for polymers |
| Cross-Linking Agent | Polyurethane | Enhanced mechanical properties |
| Pharmaceutical Intermediates | Various | Potential biological activity |
Análisis De Reacciones Químicas
Hydroformylation
VMD undergoes hydroformylation to produce aldehydes, which are precursors for polyols. This reaction is catalyzed by transition metals under syngas (H₂/CO) conditions.
Reaction Conditions and Outcomes
Mechanism :
-
Coordination of VMD’s vinyl group to the rhodium catalyst.
-
Insertion of CO into the Rh–C bond, forming an acyl intermediate.
Hydrogenation
The vinyl group in VMD is selectively hydrogenated to yield saturated dioxane derivatives.
Key Data
| Parameter | Details | Source |
|---|---|---|
| Catalyst | Raney nickel | |
| Conditions | 50–100°C, H₂ pressure (1–10 atm) | |
| Product | 5-Methyl-1,3-dioxane | |
| Selectivity | High (>90%) due to steric protection of the dioxane ring |
Cleavage with Alkyllithiums
VMD reacts with alkyllithiums (e.g., MeLi, BuLi) via regioselective ring-opening.
Experimental Findings
-
Regioselectivity : Preferential cleavage of the C(2)–O(1) bond .
-
Stereoselectivity : Predominant formation of E-enol ethers (≥95% Z in hydroboration) .
-
Mechanism :
Example :
Reaction with 1-dodecene yields (Z)-2-(dodec-1-en-1-yl)-1,3-dioxane (79% yield, >95% Z) .
Hydroboration and Coupling Reactions
VMD participates in hydroboration with alkenes, facilitated by boron-based catalysts.
Data from Cross-Coupling
| Reaction Partner | Product | Yield | Stereochemistry | Source |
|---|---|---|---|---|
| 1-Dodecene | (Z)-2-(Dodec-1-en-1-yl)-1,3-dioxane | 79% | >95% Z | |
| Allylbenzene | (Z)-2-(3-Phenylprop-1-en-1-yl)-1,3-dioxolane | 73% | 94% Z |
Conditions :
Acid-Catalyzed Hydrolysis
VMD hydrolyzes under acidic conditions to regenerate 2-methyl-1,3-propanediol and acrolein.
Hydrolysis Parameters
| Parameter | Details | Source |
|---|---|---|
| Catalyst | Polyphosphoric acid | |
| Solvent | Benzene (azeotropic removal of water) | |
| Equilibrium | Favors acrolein and diol at high dilution |
Structural and Stereochemical Influences
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-ethenyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-3-7-8-4-6(2)5-9-7/h3,6-7H,1,4-5H2,2H3 |
Clave InChI |
IMBQFRVNELCSTF-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(OC1)C=C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













